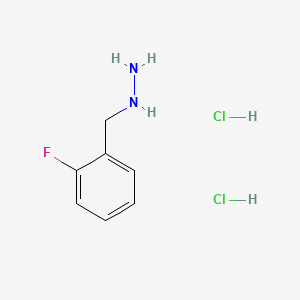

(2-Fluorobenzyl)hydrazine dihydrochloride

Übersicht

Beschreibung

(2-Fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2. It is commonly used in various scientific research fields due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 2-fluorobenzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2-Fluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Fluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2-Fluorobenzyl)hydrazine dihydrochloride include:

- (2-Chlorobenzyl)hydrazine dihydrochloride

- (2-Bromobenzyl)hydrazine dihydrochloride

- (2-Iodobenzyl)hydrazine dihydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique fluorine substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where fluorine’s unique characteristics are desired .

Biologische Aktivität

(2-Fluorobenzyl)hydrazine dihydrochloride is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic uses, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the chemical formula C₇H₈Cl₂FN₂. Its structure includes a hydrazine functional group (N-NH2) attached to a fluorobenzyl moiety, which enhances its reactivity and biological activity due to the presence of the fluorine atom.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound can be quantified using the Minimum Inhibitory Concentration (MIC) method. The following table summarizes MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 40 |

| Staphylococcus aureus | 50 |

| Klebsiella pneumoniae | 45 |

| Pseudomonas aeruginosa | 55 |

These values indicate that the compound possesses comparable antibacterial activity to standard antibiotics such as ceftriaxone, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The hydrazine moiety can participate in redox reactions, contributing to its overall biological activity. Additionally, the fluorinated benzyl group may enhance binding affinity to biological targets due to its unique electronic properties .

Research Findings

A variety of studies have been conducted to explore the biological activities of this compound. Key findings include:

- Antibacterial Studies : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

- Cytotoxicity : Preliminary cytotoxicity assays indicated that this compound may possess anticancer properties, with IC50 values in the low micromolar range against various cancer cell lines. This suggests that further investigation into its potential as an anticancer agent is warranted .

Case Studies

Several case studies highlight the potential applications of this compound in medicinal chemistry:

- Case Study 1 : A study investigated the compound's efficacy against multidrug-resistant bacterial strains. Results showed that it retained significant antibacterial activity, making it a candidate for further development as a treatment for resistant infections .

- Case Study 2 : Another study focused on its cytotoxic effects on human cancer cell lines. The results indicated that treatment with this compound led to reduced cell viability and induced apoptosis in tested cancer cells .

Eigenschaften

IUPAC Name |

(2-fluorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGBATVWHGJBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.